3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a fused triazolo-pyrimidinone core. Key structural elements include:
- Triazolo[4,5-d]pyrimidin-7-one scaffold: A bicyclic system combining triazole and pyrimidine rings, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
- 1,2,3,4-Tetrahydroquinoline-derived side chain: A nitrogen-containing heterocycle at position 6, which may enhance bioavailability and target selectivity .
The molecular formula is C₃₀H₂₈N₇O₄ (calculated based on structural analogs), with an average mass of ~574.6 g/mol. This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-18-10-9-16(12-19(18)33-2)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-11-5-7-15-6-3-4-8-17(15)28/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFFGJKTZUFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazolo-pyrimidine derivatives and heterocyclic compounds:
Key Observations
Substituent-Driven Activity: The 1,2,3,4-tetrahydroquinoline side chain in the target compound distinguishes it from analogs with piperazinyl (e.g., ) or pyridinyl (e.g., ) groups.
Synthetic Accessibility :
- The target compound’s synthesis likely involves Huisgen cycloaddition for triazole formation and nucleophilic substitution for side-chain attachment, similar to methods used for piperazinyl analogs .
- In contrast, thiadiazole derivatives (e.g., ) require condensation reactions with thioureas or thioamides.
Biological Implications: Triazolo-pyrimidinones with aromatic substituents (e.g., dimethoxyphenyl) show affinity for ATP-binding pockets in kinases . Tetrahydroquinoline moieties are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs), suggesting possible neuropharmacological applications .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Piperazinyl Analog | Thiadiazole Analog |
|---|---|---|---|
| Molecular Weight | ~574.6 | 475.5 | 369.4 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Hydrogen Bond Acceptors | 7 | 8 | 6 |
Q & A
Q. Critical parameters :
- Temperature control : Maintain 60–80°C during cyclization to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Answer:
- Primary techniques :
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing triazole protons at δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline substituent .
- Conflict resolution : Cross-validate using HRMS (exact mass determination) and IR spectroscopy (functional group verification). Computational tools (e.g., DFT simulations) can reconcile unexpected shifts in NMR spectra .
Advanced Question: How can reaction conditions be optimized to enhance coupling efficiency of the tetrahydroquinoline sidechain?
Answer:
- Coupling agents : Use EDCI/HOBt or DCC/DMAP to activate carboxyl groups, improving amide bond formation .
- Solvent optimization : Anhydrous THF or DCM minimizes side reactions during coupling .
- pH control : Maintain pH 7–8 to stabilize the nucleophilic amine group of tetrahydroquinoline .
- Monitoring : Employ TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Advanced Question: What strategies address discrepancies between computational predictions and observed bioactivity in kinase assays?
Answer:
- Experimental validation :
- Perform competitive binding assays (e.g., ATP-site displacement) to confirm target engagement .
- Use mutagenesis studies to identify critical residues affecting binding .
- Computational refinement :
- Adjust docking parameters (e.g., solvation effects, flexible sidechains) in software like AutoDock Vina .
- Incorporate molecular dynamics simulations to account for protein conformational changes .
Advanced Question: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?
Answer:
- Substituent analysis :
- Electron-donating groups (e.g., methoxy on phenyl rings): Increase electron density at the triazole ring, enhancing electrophilic substitution .
- Electron-withdrawing groups (e.g., fluorine): Stabilize intermediates during nucleophilic attacks .
- Methodology :
- Use Hammett plots to correlate substituent σ values with reaction rates .
- Monitor reactivity via kinetic studies under varying electronic environments .
Advanced Question: What experimental designs are recommended to assess hydrolytic stability under physiological conditions?
Answer:
- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Analytical methods :
- HPLC-UV : Quantify degradation products (e.g., cleavage of the tetrahydroquinoline sidechain) .
- LC-MS/MS : Identify hydrolyzed fragments and propose degradation pathways .
- Controls : Include stability benchmarks against structurally similar triazolopyrimidines .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Design :
- Synthesize analogs with variations in:
- Phenyl ring substituents (e.g., halogens, methyl, methoxy) .
- Tetrahydroquinoline sidechain (e.g., alkylation, fluorination) .
- Evaluation :
- Test against enzyme panels (e.g., kinases, phosphatases) using IC₅₀ determinations .
- Corrogate activity with molecular descriptors (e.g., logP, polar surface area) via QSAR modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
